Ormeloxifene
Overview
Description
Ormeloxifene, also known as centchroman, is a selective estrogen receptor modulator. It is primarily used as a nonsteroidal oral contraceptive. This compound has been available in India since the early 1990s and is marketed under various trade names such as Saheli, Centron, and Sevista . Apart from its contraceptive use, it has shown potential in treating dysfunctional uterine bleeding and advanced breast cancer .
Preparation Methods
Ormeloxifene hydrochloride is synthesized through a series of chemical reactions. The commercial preparation involves the chiral separation of its optical isomers. The process includes fractional crystallization of di-p-toluoyl tartarate salts, followed by alkaline hydrolysis to liberate the free bases of the enantiomers, which are then converted to their hydrochlorides . Industrial production methods often utilize high-performance liquid chromatography for the separation and purification of the isomers .
Chemical Reactions Analysis
Ormeloxifene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ormeloxifene has a wide range of scientific research applications:
Chemistry: It is used in studies related to selective estrogen receptor modulators and their chemical properties.
Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
Ormeloxifene acts as a selective estrogen receptor modulator. It exhibits both estrogenic and anti-estrogenic activities depending on the target tissue. As a contraceptive, it inhibits endometrial receptivity to blastocyst signals, preventing implantation without affecting other reproductive processes . In cancer treatment, it inhibits the epithelial-to-mesenchymal transition process and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Ormeloxifene is unique among selective estrogen receptor modulators due to its nonsteroidal nature and once-weekly dosing regimen. Similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used primarily in breast cancer treatment.
Raloxifene: Used for the prevention of osteoporosis and breast cancer in postmenopausal women.
Bazedoxifene: Used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of osteoporosis. This compound stands out due to its dual role as a contraceptive and potential anticancer agent.
Properties
IUPAC Name |
1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860460 | |
Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51423-20-2 | |
Record name | Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC147956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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